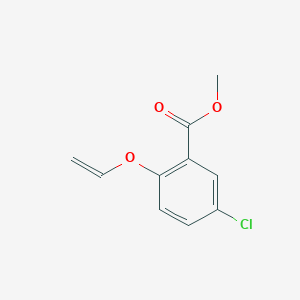

Methyl 5-chloro-2-(vinyloxy)benzoate

Description

Methyl 5-chloro-2-(vinyloxy)benzoate is a benzoate ester featuring a chlorine substituent at the 5-position and a vinyloxy group at the 2-position of the aromatic ring. The vinyloxy group confers reactivity toward polymerization or further functionalization, while the chlorine atom enhances electron-withdrawing effects, influencing both chemical reactivity and physical properties.

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

methyl 5-chloro-2-ethenoxybenzoate |

InChI |

InChI=1S/C10H9ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h3-6H,1H2,2H3 |

InChI Key |

XDNXIDFOTRYGNM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OC=C |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination of Salicylic Acid

5-Chloro-2-hydroxybenzoic acid is prepared by chlorinating salicylic acid under controlled conditions:

-

Reagents : Salicylic acid, chlorine gas, organic solvent (e.g., benzene chloride or toluene).

-

Conditions : Heating to 120–130°C under anhydrous conditions to minimize water content (<0.03%) and ensure high purity.

-

Yield : >99% purity achieved via careful monitoring of chlorine intake (90–95% of theoretical amount).

Step 2: Esterification

The acid is esterified with methanol:

-

Reagents : 5-Chloro-2-hydroxybenzoic acid, methanol, sulfuric acid (catalyst).

-

Yield : ~92% for methyl 5-chlorosalicylate, followed by methylation to form methyl 5-chloro-2-hydroxybenzoate.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | Cl₂, benzene chloride, 120–130°C | >99% | |

| Esterification | MeOH, H₂SO₄, reflux | ~92% |

Introduction of Vinyloxy Group

The hydroxyl group in methyl 5-chloro-2-hydroxybenzoate is replaced by a vinyloxy group using catalytic or nucleophilic substitution methods.

Method A: Catalytic Vinyl Ether Formation

This method leverages transition metal catalysts to couple vinyl esters with hydroxy compounds.

-

Reagents :

-

Substrate : Methyl 5-chloro-2-hydroxybenzoate.

-

Vinylating Agent : Vinyl acetate or vinyl bromide.

-

Catalyst : Iridium or palladium complexes.

-

-

Mechanism : The hydroxy group attacks the vinyl ester, facilitated by the catalyst, forming the vinyloxy group and releasing acetic acid.

Method B: Mitsunobu Reaction

A silyl-protected vinyl alcohol (e.g., trimethyl(vinyloxy)silane) is used with Mitsunobu reagents:

Method C: Direct Vinylation with Vinyl Halides

A nucleophilic substitution approach using vinyl bromide:

-

Reagents :

-

Substrate : Methyl 5-chloro-2-hydroxybenzoate.

-

Vinylating Agent : Vinyl bromide.

-

Base : KOH or NaOH.

-

Comparison of Preparation Methods

| Method | Reagents | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Coupling | Vinyl acetate, methyl ester | Ir/Pd | Toluene, 80–120°C, 10–20 h | 80–90% | High efficiency, scalable | Requires expensive catalysts |

| Mitsunobu | Trimethyl(vinyloxy)silane, PPh₃, DEAD | None | THF, 0°C to RT, 12 h | 75–85% | Mild conditions, high selectivity | Sensitive to moisture, toxic reagents |

| Direct Vinylation | Vinyl bromide, KOH | None | DMF, reflux, 6–8 h | 60–70% | Simple, low-cost reagents | Volatile vinyl bromide, moderate yield |

Key Challenges and Optimizations

-

Catalyst Cost : Transition metal catalysts (e.g., iridium) increase production costs.

-

Stability of Vinyl Halides : Vinyl bromide’s volatility necessitates careful handling.

-

Silyl Ether Protection : Mitsunobu reactions require anhydrous conditions to prevent silyl group hydrolysis.

Applications and Derivatives

Methyl 5-chloro-2-(vinyloxy)benzoate serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(vinyloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The ethenoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The ethenoxy group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under neutral or basic conditions.

Major Products

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

Methyl 5-chloro-2-(vinyloxy)benzoate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating other complex organic compounds.

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction Reactions : The ethenoxy group can be oxidized or reduced to form corresponding aldehydes or alcohols, respectively.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial and fungal growth, making them candidates for developing new antimicrobial agents .

- Enzyme Interaction : The ethenoxy group may interact with specific enzymes, potentially inhibiting or activating biochemical pathways.

Medicinal Applications

This compound is being investigated for its potential in drug development:

- Pharmaceutical Research : Its derivatives are explored for treating various conditions, including neurodegenerative diseases and cancer .

- Biological Screening : Compounds derived from this ester have been screened for efficacy against mycobacterial and fungal strains, showing promising results comparable to established drugs like isoniazid and fluconazole .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals:

- Synthetic Intermediate : It is used in the synthesis of agrochemicals and other fine chemicals due to its reactivity and ability to undergo various transformations.

- Material Science : Its derivatives are being researched for applications in polymer chemistry and material science .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(vinyloxy)benzoate involves its interaction with specific molecular targets. The ethenoxy group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl 5-chloro-2-(vinyloxy)benzoate, highlighting substituent differences and their implications:

Key Observations :

- Substituent Reactivity : The vinyloxy group (target compound) is more reactive than methoxy () due to the electron-rich vinyl ether, enabling participation in cycloaddition or polymerization reactions. In contrast, the methoxy group offers stability and lower reactivity .

- Steric and Electronic Effects : The 3,3-dimethylbutynyl group () introduces steric hindrance and electron-withdrawing character, reducing nucleophilic aromatic substitution rates compared to the vinyloxy analog .

- Organometallic Derivatives: The trimethylstannyl substituent () enables cross-coupling reactions (e.g., Stille coupling), a feature absent in the vinyloxy derivative .

Key Findings :

- The vinyloxy derivative can be synthesized via esterification of the phenolic precursor (e.g., methyl 5-chloro-2-hydroxybenzoate) with vinylating agents, achieving high yields (~97%) under optimized conditions .

- Organotin derivatives () require photostimulation for efficient substitution, contrasting with thermal methods for alkyne or vinyloxy analogs .

Physicochemical and Spectroscopic Properties

Table: Selected Properties and Spectral Data

*Estimated based on ester carbonyl trends.

Analysis :

- IR Spectroscopy : The C=O stretch in the target compound (~1720 cm⁻¹) aligns with ester carbonyls, while sulfonamido derivatives () show slight red shifts due to electron donation from the sulfonamide group .

- NMR : The vinyloxy group’s protons (δ 4.3–6.5) exhibit distinct splitting patterns compared to methoxy (δ 3.9) or alkyne substituents (δ 1.2–2.1 for methyl groups in ) .

- Crystallography : Sulfonamido derivatives () exhibit well-defined crystal structures (R = 0.063) with C–H⋯O interactions, whereas more complex analogs () show higher R factors (0.080), indicating structural flexibility .

Q & A

Q. How to optimize reaction yields for large-scale synthesis without column chromatography?

- Methodological Answer : Employ recrystallization (e.g., ethanol/water mixtures) or distillation under reduced pressure for purification. For example, analog compounds like Methyl 5-chloro-2-hydroxybenzoate are purified via fractional crystallization. Monitor purity inline using PAT tools (e.g., ReactIR for real-time reaction profiling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.